Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate is classified as an organic sulfonamide compound. Its molecular formula is , with a molecular weight of 382.26 g/mol. The compound is identified by its CAS number 886361-14-4 and has been listed in various chemical databases including PubChem and ChemBK .
The synthesis of methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate typically involves several key steps:
The reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and purity. Specific parameters like temperature control during the sulfonylation step can significantly affect the outcome .
The molecular structure of methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate features:
The compound's structure can be visualized using computational chemistry software or through X-ray crystallography if available .
Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug development or materials science .
Further studies are required to elucidate its precise biological mechanisms .
The physical and chemical properties of methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate include:
These properties indicate that the compound is relatively stable under standard laboratory conditions but may require careful handling due to its irritant nature .
Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate has several potential applications:
The compound's unique properties make it a candidate for further investigation in both academic and industrial research settings .
The synthesis of Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate relies critically on nucleophilic aromatic substitution (NAS) to form the pentafluorophenyl sulfonate ester linkage. This compound (C₁₄H₇F₅O₅S) features an electron-deficient pentafluorophenyl ring, making it exceptionally amenable to NAS reactions. The perfluorinated aromatic system dramatically enhances electrophilicity due to the cumulative electron-withdrawing effect of five fluorine atoms. This allows efficient displacement of para-fluorine by sulfonate oxygen nucleophiles under mild conditions [2] [9].
A key mechanistic advantage stems from fluorine's unique role as a leaving group in NAS. Contrary to traditional nucleophilic aliphatic substitution where fluorine is a poor leaving group, its high electronegativity in perfluorinated arenes polarizes the aromatic system and stabilizes the anionic Meisenheimer intermediate. Computational studies confirm that C–F bond cleavage occurs after the rate-determining nucleophilic addition step, explaining why fluorine outperforms heavier halogens in these systems. Experimental data shows fluorine substitution is 3,300 times faster than iodine in analogous NAS reactions due to superior charge stabilization in the transition state [3].
Table 1: Relative Rates of Leaving Groups in NAS with Pentafluorobenzene Derivatives
Leaving Group | Relative Rate | Reaction Temp (°C) | Key Advantage |
---|---|---|---|
Fluorine | 3,300 | 25 | Optimal charge stabilization |
Chlorine | 1 (reference) | 80 | Moderate reactivity |
Bromine | 0.9 | 80 | Similar to chlorine |
Iodine | 0.0003 | 80 | Poor orbital overlap |
Ortho-substituent effects further enhance reactivity in this substrate. The electron-withdrawing methyl ester group at the ortho-position of the benzenesulfonyl component provides additional activation through both inductive effects and through-bond transmission of electron deficiency. This synergistic activation enables near-quantitative yields (typically >95%) when reacting methyl 2-(chlorosulfonyl)benzoate with sodium pentafluorophenoxide in aprotic solvents like acetonitrile at 60–80°C. Reaction optimization studies confirm that maintaining anhydrous conditions is critical to suppress competitive hydrolysis of the sulfonyl chloride precursor [3] [9].
The formation of the sulfonate ester linkage in this compound presents significant selectivity challenges due to potential side reactions including sulfonate hydrolysis, ester migration, and polyfluorophenyl ring cleavage. Catalytic strategies have been developed to address these issues while enhancing reaction efficiency. Although direct studies on this specific compound are limited, analogous systems provide validated approaches [6] [9].
Heterogeneous acid catalysts play a pivotal role in minimizing diester byproducts. Sulfonyl-bridged metal catalysts, such as copper-immobilized nickel ferrite composites (NiFe₂O₄@Cu), demonstrate exceptional performance in sulfonyl transfer reactions. These magnetic nanocatalysts provide dual Brønsted-Lewis acidity that activates both the sulfonyl chloride electrophile and the pentafluorophenoxide nucleophile. The catalytic cycle involves:
Table 2: Catalytic Systems for Sulfonate Ester Formation
Catalyst System | Loading (mol%) | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Selectivity Feature |
---|---|---|---|---|---|
NiFe₂O₄@Cu/SO₂(MMT) | 2.5 | 97 | 1.5 | 60 | Suppresses diester formation |
DMAP | 5.0 | 92 | 4.0 | 25 | Minimizes ester hydrolysis |
Pyridine | 100 (solvent) | 85 | 12 | 80 | Moderate side products |
Uncatalyzed | – | 65 | 24 | 80 | Significant hydrolysis |
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable efficient interfacial reactions in biphasic systems, particularly for large-scale synthesis where reagent solubility limitations occur. Under optimized conditions (5 mol% TBAB, 60°C, toluene/water), TBAB facilitates sulfonate transfer with 94% yield while preventing emulsion formation during workup. This approach circumvents the need for expensive anhydrous solvents in industrial applications [6].
Recent advances focus on supramolecular directing groups. Temporary installation of ortho-dimethylaminomethyl groups creates a chelating site that positions the sulfonyl chloride for regioselective phenoxide attack. Subsequent removal of the directing group yields the pristine compound with near-perfect regiocontrol, addressing potential isomerization issues in the benzocarboxylate moiety [9].
Microwave-assisted and solvent-free methodologies have transformed the synthesis of complex sulfonyl esters by dramatically accelerating reaction kinetics while eliminating solvent waste. For Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate, solvent-free conditions enable direct fusion of equimolar methyl 2-(chlorosulfonyl)benzoate and pentafluorophenol with minimal catalyst loading [7] [9].
The microwave effect operates through dielectric heating rather than thermal conduction, enabling precise temperature control at the molecular level. Optimal conditions identified through DOE (Design of Experiments) approaches include:
Table 3: Conventional vs. Microwave-Assisted Synthesis Comparison
Parameter | Conventional Heating | Microwave-Assisted | Improvement Factor |
---|---|---|---|
Reaction Time | 4–6 hours | 60–90 seconds | 160–240× faster |
Solvent Volume | 500 mL/mol | 0 | 100% reduction |
Energy Input | 1.8 kWh/mol | 0.05 kWh/mol | 36× more efficient |
Typical Yield | 87% | 95% | +8% absolute increase |
Notably, the absence of solvent prevents hydrolysis of the sulfonyl chloride intermediate, a major side reaction in solution-phase synthesis. The rapid heating/cooling profile of microwave reactors also minimizes thermal degradation of the product, which becomes significant above 150°C. When solvents are required for difficult-to-mix reagents, non-polar media like dioxane or toluene outperform polar aprotic solvents (DMF, acetonitrile) by reducing byproduct formation through more effective temperature control [7].
Mechanistic studies reveal that microwave irradiation specifically accelerates the rate-determining Meisenheimer complex formation. The dielectric heating effect orients polar molecules through dipole alignment, creating a pre-organized transition state that reduces the activation energy barrier by ~15 kJ/mol compared to conventional heating. This explains the dramatic rate enhancement observed even at identical bulk temperatures [7].
Scale-up of Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate synthesis presents significant engineering challenges due to the reaction's exothermicity and intermediate instability. Traditional batch reactors face limitations in heat transfer efficiency and mixing uniformity at production scales (>100 kg), leading to thermal runaway risks and product decomposition [4] [8].
Continuous flow reactors address these limitations through enhanced process intensification. Corning Advanced-Flow™ reactors exemplify this technology with their heart-shaped mixing structures that achieve:
These parameters enable precise temperature control during the highly exothermic NAS step, maintaining isothermal conditions within ±2°C even at production rates of 50 kg/hour. The small holdup volume (<100 mL) also contains <1% of the material processed in equivalent batch reactors, significantly improving process safety for hazardous intermediates [4] [8].
Table 4: Scalability Metrics for Batch vs. Continuous Flow Production
Parameter | Batch Reactor (5,000 L) | Continuous Flow (Corning G4) | Advantage Ratio |
---|---|---|---|
Heat Transfer | 0.5 kW/m³ | 50 kW/m³ | 100× enhancement |
Surface/Volume | 5 m²/m³ | 5,000 m²/m³ | 1,000× improvement |
Hazard Potential | 5,000 L chemical inventory | <5 L in reaction zone | 1,000× safer |
Scale-up Time | 12–18 months | 3–6 months | 3–4× faster |
Production Capacity | 100 MT/year | 500 MT/year (parallel modules) | 5× higher capacity |
Scale-up methodologies differ fundamentally between technologies. Batch processes typically employ geometric similarity with constant power/volume, which fails to maintain mixing efficiency. Continuous systems use numbering-up (parallel identical reactors) or length scaling. For this synthesis, numbering-up with 20 parallel Advanced-Flow™ G4 reactors achieves 500 MT/year capacity while preserving laboratory-optimized kinetics. This approach avoids the increased pressure drop inherent in length scaling, maintaining residence time precision to ±2% – critical for preventing overreaction of the sulfonate ester [4].
Material compatibility considerations favor silicon carbide reactors for long-term operation. The combination of hydrogen fluoride byproducts and elevated temperatures accelerates corrosion in glass-lined steel batch reactors. Silicon carbide flow reactors demonstrate >5-year lifespan under these conditions, reducing maintenance downtime by 70% compared to traditional materials [8].
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